6-Bromo-7-methyl-1,3-dihydro-indol-2-one is a chemical compound characterized by the molecular formula . This compound is classified as an indole derivative, a prominent class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. Indole derivatives are recognized for their roles in various biological processes, making them significant in medicinal chemistry and drug development.
This compound falls under the category of indole derivatives and more specifically, it is classified as a 2-oxindole due to the presence of a carbonyl group at position 2 of the indole ring structure. Its unique structure contributes to its varied biological activities, including antiviral, anti-inflammatory, and anticancer properties .
The synthesis of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one can be achieved through several methods. A common approach involves:
The synthesis may also involve additional reagents such as potassium carbonate to facilitate the reaction. The careful control of temperature and reaction time is crucial for maximizing yield and purity.
The molecular structure of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one features:
The InChI representation for this compound is:
This structural information highlights the compound's distinct features that contribute to its biological activity.
6-Bromo-7-methyl-1,3-dihydro-indol-2-one is involved in various chemical reactions:
Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new derivatives for further study.
The mechanism of action of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one involves its interaction with various molecular targets within biological systems. Indole derivatives are known to bind with high affinity to multiple receptors that influence cellular signaling pathways and gene expression.
This binding can lead to various pharmacological effects, including anti-inflammatory responses and modulation of neurotransmitter systems . The specific pathways affected depend on the target receptors and the physiological context.
6-Bromo-7-methyl-1,3-dihydro-indol-2-one exhibits several notable physical properties:
Chemical properties include:
Relevant data indicate that handling precautions should be observed due to potential hazards associated with brominated compounds .
6-Bromo-7-methyl-1,3-dihydro-indol-2-one has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
6-Bromo-7-methyl-1,3-dihydro-indol-2-one is synthesized from 6-bromo-1H-indole-3-carboxaldehyde via a four-step sequence. The process begins with N-Boc protection using di-tert-butyl dicarbonate, yielding tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate in near-quantitative yield [8]. Subsequent oximation with hydroxylamine hydrochloride provides the corresponding oxime (92% yield), which undergoes zinc/acetic acid-mediated reduction to form the primary amine intermediate. Finally, condensation with carbon disulfide under basic conditions furnishes 6-bromo-1-(tert-butoxycarbonyl)brassinin (overall yield: 65–70%) [8]. This precursor is pivotal for accessing advanced derivatives, including spirocycles and 2-aminospirobrassinols.
Table 1: Key Intermediates in the Synthesis of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one
Step | Reaction | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | N-Boc protection | (Boc)₂O, DMAP, THF, rt | 6-Bromo-1-Boc-indole-3-carboxaldehyde | >95 |
2 | Oximation | NH₂OH·HCl, pyridine, EtOH, reflux | Oxime derivative | 92 |
3 | Reduction | Zn dust, AcOH, THF/H₂O | Primary amine | 85 |
4 | Thiourea formation | CS₂, KOH, then alkyl halide | 6-Bromo-1-Boc-brassinin | 78 |
Electrophilic bromospirocyclization transforms 6-bromo-1-Boc-brassinin analogues into spiroindoline scaffolds. Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0°C induces intramolecular cyclization, yielding 6,7-dibromospirobrassinol methyl ether derivatives [8]. The reaction proceeds via bromonium ion formation at the indole C2 position, followed by nucleophilic attack by the thiocarbonyl sulfur, forming a spiro-fused thiazoline ring. This method achieves >80% diastereoselectivity for the trans-isomer and accommodates electron-withdrawing aryl substituents (e.g., 4-CF₃-phenyl), enhancing anticancer potency [8].
Table 2: Bromospirocyclization Products and Yields
Starting Material | Brominating Agent | Product | Yield (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|---|
6-Bromo-1-Boc-brassinin | NBS, CH₂Cl₂, 0°C | 6,7-Dibromo-1′-Me-spiroindoline | 75 | 85:15 |
2-(4-CF₃-phenylamino)brassinin | Br₂, AcOH | Spiro[3H-indole-3,5′-thiazolidine] | 82 | >90:10 |
1-Boc-brassinin | NCS, THF | 6-Chloro-spirocyclobrassinin | 68 | 80:20 |
The N-Boc group is indispensable for regioselective functionalization. It shields N1 during C3 alkylation or spirocyclization, preventing undesired polymerization or side reactions [8] [9]. Crucially, the Boc group’s steric bulk enhances anticancer activity by improving membrane permeability, as evidenced by 1-Boc-brassinin derivatives exhibiting >10-fold lower IC₅₀ values (e.g., 0.72 μM against MCF-7 cells) compared to 1-methoxy analogues [8]. Alternative groups (e.g., N-methyl, N-acetyl) reduce synthetic efficiency due to diminished stability under cyclization conditions. Post-synthesis, the Boc group is cleavable via trifluoroacetic acid to access N–H indolinones for further derivatization [9].
Microwave irradiation significantly optimizes the synthesis of 6-bromooxindole derivatives. For example, halogenation-reduction sequences to access 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one achieve 90% yield in 30 minutes under microwave conditions (150°C), versus 48 hours at 80°C for conventional methods [10]. Similarly, Ugi-azide multicomponent reactions involving indoles show 3-fold rate acceleration and 20% yield improvement under microwave irradiation (300 W, 100°C) [9] [10]. Key advantages include precise temperature control, reduced side products (e.g., isoindigo derivatives), and scalability for gram-scale production.
Table 3: Microwave vs. Conventional Synthesis Parameters
Reaction Type | Conditions | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Halogenation-reduction | Conventional: 80°C, THF/AcOH | 48 h | 65 | 15–20% |
Halogenation-reduction | Microwave: 150°C, sealed vessel | 30 min | 90 | <5% |
Ugi-azide MCR | Conventional: CH₂Cl₂, rt | 24 h | 60 | 10–12% |
Ugi-azide MCR | Microwave: 100°C, 300 W | 20 min | 80 | Negligible |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3